molecular formula C24H27N7O3 B11708639 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine

2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine

Cat. No.: B11708639
M. Wt: 461.5 g/mol
InChI Key: YXUIMODJMKGEBM-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Substitution Reactions:

    Hydrazinylation: The hydrazinyl group can be introduced by reacting the triazine core with hydrazine derivatives.

    Benzylidene Formation: The final step involves the condensation of the hydrazinyl group with 3-phenoxybenzaldehyde to form the benzylidene moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may target the benzylidene moiety, converting it to the corresponding benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxides of the hydrazinyl group.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Functionalized triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.

    Materials Science: It could be used in the development of advanced materials with specific properties.

Biology

    Drug Development:

    Biological Probes: May be used as a probe in biochemical assays.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Industry: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(morpholin-4-yl)-1,3,5-triazine: Similar structure but with three morpholin-4-yl groups.

    2,4-di(morpholin-4-yl)-6-(phenyl)-1,3,5-triazine: Lacks the hydrazinyl and benzylidene moieties.

Uniqueness

The presence of both morpholin-4-yl and benzylidene hydrazinyl groups in 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H27N7O3

Molecular Weight

461.5 g/mol

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-(3-phenoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H27N7O3/c1-2-6-20(7-3-1)34-21-8-4-5-19(17-21)18-25-29-22-26-23(30-9-13-32-14-10-30)28-24(27-22)31-11-15-33-16-12-31/h1-8,17-18H,9-16H2,(H,26,27,28,29)/b25-18+

InChI Key

YXUIMODJMKGEBM-XIEYBQDHSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)N5CCOCC5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.